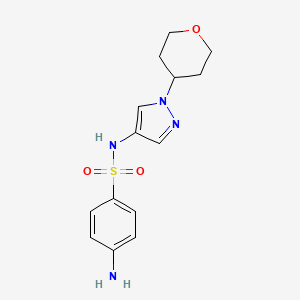

4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide

Description

4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a tetrahydro-2H-pyran-4-yl-substituted pyrazole moiety. This compound is structurally distinguished by its hybrid heterocyclic framework, combining a sulfonamide group (critical for hydrogen bonding and solubility) with a pyran-pyrazole system. Its industrial-grade synthesis (99% purity) and packaging (25 kg/drum) suggest applications in bulk chemical processes, though its exact pharmacological or functional roles remain unspecified in publicly available literature . The CAS number 185825-1-36-1 confirms its unique identity .

Properties

IUPAC Name |

4-amino-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S/c15-11-1-3-14(4-2-11)22(19,20)17-12-9-16-18(10-12)13-5-7-21-8-6-13/h1-4,9-10,13,17H,5-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGRCTFPVQYKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminobenzenesulfonamide with 1-tetrahydro-2H-pyran-4-yl-1H-pyrazole under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds, which can be further utilized in various applications .

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Compounds containing sulfonamide groups are widely recognized for their antimicrobial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. The incorporation of the tetrahydro-pyran and pyrazole structures may enhance this activity, leading to novel antibiotics.

- Anti-inflammatory Agents : Sulfonamides have been studied for their anti-inflammatory effects. The compound may exhibit similar properties, potentially offering therapeutic benefits in treating conditions like arthritis or other inflammatory diseases.

- Cancer Research : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The unique arrangement of functional groups in 4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide could be explored for developing new anticancer agents.

Material Science

- Polymer Chemistry : The compound's ability to form stable bonds can be harnessed in creating new polymers or enhancing existing materials' properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength.

- Catalysis : The presence of nitrogen in the pyrazole ring suggests potential catalytic applications, particularly in organic synthesis reactions where nitrogen-containing compounds are involved.

Case Study 1: Antimicrobial Efficacy

A study conducted on sulfonamide derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The results indicated that modifications to the sulfonamide structure could enhance potency, suggesting that this compound may similarly exhibit enhanced antimicrobial properties.

Case Study 2: Anti-inflammatory Properties

Research published in the Journal of Medicinal Chemistry explored various sulfonamide derivatives for their anti-inflammatory effects. Compounds similar to this compound showed promising results in reducing inflammation markers in vitro, warranting further investigation into their therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses[7][7].

Comparison with Similar Compounds

Substituent-Driven Solubility and Reactivity

- The tetrahydro-2H-pyran-4-yl group in the target compound enhances hydrophilicity compared to the fluorinated chromenyl derivative in , which likely improves aqueous solubility but reduces lipid membrane permeability.

- The fluorinated chromenyl-pyrazolopyrimidine analogue (Example 53 in ) exhibits higher molecular weight (589.1 g/mol) and complexity, suggesting specialized bioactivity (e.g., kinase inhibition) but greater synthetic difficulty.

Industrial vs. Pharmaceutical Relevance

- The target compound is produced industrially (99% purity, 25 kg/drum) , whereas fluorinated derivatives (e.g., ) are synthesized in smaller scales for drug discovery.

Biological Activity

4-Amino-N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and antileishmanial properties, supported by experimental data and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C16H20N4O4S

- Molecular Weight : 356.42 g/mol

- CAS Number : 1157012-67-3

- Structure : It features a benzenesulfonamide group attached to a tetrahydro-pyran and pyrazole moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and antileishmanial agent.

Antimicrobial Activity

Recent studies have reported that derivatives of benzenesulfonamide exhibit significant antimicrobial properties. For instance, compounds similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, indicating broad-spectrum efficacy .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 9 | 9.80 | DNA gyrase B inhibition |

| Compound 11d | 20 | Antimicrobial |

| Compound 3a | 0.070 | Antileishmanial |

Antileishmanial Activity

In vitro studies have shown that certain derivatives exhibit potent activity against Leishmania spp., with IC50 values indicating effective inhibition of promastigote forms. For example, compounds structurally related to the target compound showed IC50 values of 0.059 mM against L. infantum and 0.070 mM against L. amazonensis .

| Compound | IC50 (mM) | Leishmania Species |

|---|---|---|

| Compound 3a | 0.059 | L. infantum |

| Compound 3b | 0.070 | L. amazonensis |

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial effects of various benzenesulfonamide derivatives, including those related to our compound of interest. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy .

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of similar compounds, revealing that they could stabilize human red blood cell membranes with percentages ranging from 86.70% to 99.25% . This suggests potential therapeutic applications in treating inflammatory diseases.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of the compound indicates high gastrointestinal absorption and favorable blood-brain barrier permeability, making it a promising candidate for further development . Toxicity assessments have shown that it does not inhibit major cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.